molecular formula C11H14BrNO B15255205 [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B15255205
M. Wt: 256.14 g/mol
InChI Key: AWTZGSPPTLZDFQ-UHFFFAOYSA-N
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Description

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol is a pyrrolidine-derived compound featuring a 2-bromophenyl substituent at the 3-position of the pyrrolidine ring and a hydroxymethyl group at the same carbon. This structure combines aromatic bromine’s electronic effects with the conformational flexibility of the pyrrolidine scaffold, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

[3-(2-bromophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14BrNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2

InChI Key

AWTZGSPPTLZDFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired alcohol. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Phenyl-substituted pyrrolidines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can enhance selectivity and potency through stereoelectronic effects.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol, highlighting differences in substituents and molecular properties:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key References
[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol Bromine at meta position on phenyl ring C₁₁H₁₄BrNO 256.14
[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol Amino group at para position on bromophenyl C₁₁H₁₅BrN₂O 271.16
[6-(3-Bromophenyl)pyridin-3-yl]methanol Pyridine core instead of pyrrolidine C₁₂H₁₀BrNO 264.12
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol Chloro/fluoro substituents on benzoyl group C₁₂H₁₃ClFNO₂ 257.69

Key Observations :

  • Positional Isomerism : The ortho vs. meta bromine placement on the phenyl ring ([3-(2-Bromophenyl) vs. 3-(3-Bromophenyl)]) alters steric and electronic profiles, impacting reactivity and binding affinity in drug design .
  • Heterocycle Variation : Replacing pyrrolidine with pyridine () introduces aromatic nitrogen, affecting electron distribution and fluorescence properties.
Physical and Chemical Properties
Property This compound (Inferred) [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol [6-(3-Bromophenyl)pyridin-3-yl]methanol
Molecular Weight ~256.14 256.14 264.12
Density (g/cm³) N/A N/A 1.484 (Predicted)
Boiling Point (°C) N/A N/A 394.7 (Predicted)
Solubility Likely polar aprotic solvents (e.g., DMSO, methanol) Methanol-soluble (analog data) Ethanol, methanol, DMSO

Key Observations :

  • Solubility : Pyrrolidine-based compounds generally exhibit moderate solubility in polar solvents due to the hydroxymethyl group .
  • Density/Boiling Point : Pyridine derivatives (e.g., ) show higher predicted boiling points, likely due to increased aromaticity and molecular rigidity.

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